molecular formula C8H10FNO B1581014 2-Amino-1-(3-fluorophenyl)ethanol CAS No. 402-96-0

2-Amino-1-(3-fluorophenyl)ethanol

Cat. No. B1581014
CAS RN: 402-96-0
M. Wt: 155.17 g/mol
InChI Key: KLIPUNKCUPNMHM-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO . It appears as a white to light yellow crystalline powder . It is soluble in water and most organic solvents .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(3-fluorophenyl)ethanol consists of a fluorophenyl group attached to an ethanolamine group . The InChI code for this compound is 1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 .


Physical And Chemical Properties Analysis

2-Amino-1-(3-fluorophenyl)ethanol has a molecular weight of 155.17 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±25.0 °C at 760 mmHg, and a flash point of 127.6±23.2 °C .

Scientific Research Applications

1. Synthesis of Thiazole-based Schiff base compounds

  • Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” is used in the synthesis of Thiazole-based Schiff base compounds, which have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
  • Methods of Application : Conventional and green approaches using ZnO nanoparticles as a catalyst were used to synthesize these compounds .
  • Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin. Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

2. Biotechnological Applications of Alcohol Dehydrogenases

  • Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. “2-Amino-1-(3-fluorophenyl)ethanol” could potentially be used as a substrate in these reactions .
  • Methods of Application : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
  • Results : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates .

3. Intermediate in Pharmaceutical and Pesticide Industries

  • Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” is an important intermediate, widely used in pharmaceutical and pesticide industries .
  • Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical or pesticide being synthesized .
  • Results : The results or outcomes obtained would also depend on the specific pharmaceutical or pesticide product being synthesized .

4. Synthesis of Crizotinib

  • Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” could potentially be used in the synthesis of Crizotinib, a dual inhibitor of the mesenchymal-epithelial transition (MET) and anaplastic lymphoma kinase (ALK), which was approved by the FDA for the treatment of advanced non-small cell lung cancer (NSCLC) .
  • Methods of Application : The specific methods of application would involve complex organic synthesis procedures .
  • Results : The results would be the successful synthesis of Crizotinib, a potent anti-cancer drug .

5. Asymmetric Reduction of 3-Phenyl-2-Chloro-3-Oxopropionic Acid Ethyl Ester

  • Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” could potentially be used in the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester .
  • Methods of Application : A new ADH cloned from Clostridium acetobutylicum was used for this asymmetric reduction .
  • Results : The building block was obtained with 95% yield, 95% de, and 99% ee .

6. Synthesis of Various Bioactive Compounds

  • Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” can be used to synthesize various bioactive compounds, such as drugs and pesticides .
  • Methods of Application : The specific methods of application would involve complex organic synthesis procedures .
  • Results : The results would be the successful synthesis of various bioactive compounds .

properties

IUPAC Name

2-amino-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIPUNKCUPNMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275374
Record name 2-amino-1-(3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-fluorophenyl)ethanol

CAS RN

402-96-0
Record name α-(Aminomethyl)-3-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-(3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(3-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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